molecular formula C12H19N B13160702 (1S)-1-(4-butylphenyl)ethanamine

(1S)-1-(4-butylphenyl)ethanamine

Cat. No.: B13160702
M. Wt: 177.29 g/mol
InChI Key: RBWVBFNOIKOLSE-JTQLQIEISA-N
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Description

(1S)-1-(4-Butylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It features a butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Butylphenyl)ethan-1-amine can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of 4-butylacetophenone with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Grignard Reaction: Another approach is the Grignard reaction, where 4-butylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with an amine to yield the desired product.

Industrial Production Methods

Industrial production of (1S)-1-(4-Butylphenyl)ethan-1-amine typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1S)-1-(4-Butylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving amines.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of a butyl group.

    (1S)-1-(4-Ethylphenyl)ethan-1-amine: Similar structure with an ethyl group instead of a butyl group.

Uniqueness

(1S)-1-(4-Butylphenyl)ethan-1-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(4-butylphenyl)ethanamine

InChI

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1

InChI Key

RBWVBFNOIKOLSE-JTQLQIEISA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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